4-Bromo-2-methylbenzo[d]thiazole CAS number
4-Bromo-2-methylbenzo[d]thiazole CAS number
An In-Depth Technical Guide to 4-Bromo-2-methylbenzo[d]thiazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methylbenzo[d]thiazole, identified by the CAS number 112146-10-8 , is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science.[1] Its unique structural architecture, featuring a benzene ring fused to a thiazole moiety with a bromine atom at the 4-position and a methyl group at the 2-position, imparts a versatile reactivity profile. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its synthesis, key chemical transformations, and its significant role as a precursor in the development of novel therapeutic agents, particularly in oncology.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Bromo-2-methylbenzo[d]thiazole is fundamental for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 112146-10-8 | Internal Knowledge |
| Molecular Formula | C₈H₆BrNS | [1] |
| Molecular Weight | 228.11 g/mol | Internal Knowledge |
| Appearance | Colorless to light yellow solid | Internal Knowledge |
| Boiling Point | 299.1 ± 13.0 °C (Predicted) | Internal Knowledge |
| Density | 1.644 ± 0.06 g/cm³ (Predicted) | Internal Knowledge |
Synthesis of 4-Bromo-2-methylbenzo[d]thiazole
The primary synthetic route to 4-Bromo-2-methylbenzo[d]thiazole involves the electrophilic bromination of 2-methylbenzo[d]thiazole. The regioselectivity of this reaction is crucial, and various methods have been developed to achieve the desired 4-bromo isomer.
Conceptual Framework for Bromination
Electrophilic aromatic substitution on the benzothiazole ring system is a nuanced process. The heteroatoms in the thiazole ring influence the electron density of the fused benzene ring, directing incoming electrophiles. The choice of brominating agent and reaction conditions are paramount in controlling the position of bromination and minimizing the formation of undesired isomers or poly-brominated products.
Experimental Protocol: Bromination using Elemental Bromine in Acetic Acid
This protocol is a well-established method for the bromination of benzothiazole derivatives.
Materials:
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2-methylbenzo[d]thiazole
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Glacial Acetic Acid
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Elemental Bromine (Br₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Dichloromethane (CH₂Cl₂)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask with reflux condenser
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Stirring apparatus
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Standard laboratory glassware for extraction and filtration
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzo[d]thiazole in glacial acetic acid.
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Slowly add a solution of elemental bromine in glacial acetic acid dropwise to the stirred solution at room temperature.
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Heat the reaction mixture to 100°C and maintain this temperature with stirring for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Carefully pour the reaction mixture into a beaker containing crushed ice and water to precipitate the crude product.
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Neutralize the mixture with a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
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Extract the product with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-Bromo-2-methylbenzo[d]thiazole.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Causality Behind Experimental Choices:
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Glacial Acetic Acid: Serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine.
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Heating: Provides the necessary activation energy for the electrophilic substitution to occur at a reasonable rate.
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Aqueous Workup with Sodium Bicarbonate: Neutralizes the acidic solvent and any remaining bromine, aiding in the isolation of the product.
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Column Chromatography: Essential for separating the desired 4-bromo isomer from other potential isomers and unreacted starting material.
Key Applications in Drug Development
The bromine atom on the 4-Bromo-2-methylbenzo[d]thiazole scaffold serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This has positioned it as a valuable intermediate in the synthesis of compounds with potential therapeutic applications.
Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. In the context of 4-Bromo-2-methylbenzo[d]thiazole, it allows for the introduction of a wide array of aryl and heteroaryl substituents, leading to the generation of large libraries of compounds for biological screening.[2][3]
Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-2-methylbenzo[d]thiazole with an arylboronic acid.[2]
Materials:
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4-Bromo-2-methylbenzo[d]thiazole
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Arylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
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Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
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Solvent (e.g., Dioxane/Water, Toluene, or DMF)
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Schlenk tube or similar reaction vessel
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a Schlenk tube, add 4-Bromo-2-methylbenzo[d]thiazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
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Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
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Add the degassed solvent to the reaction mixture.
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Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir for the required time (monitor by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Biological Significance and Anticancer Activity
Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer properties.[4] Derivatives synthesized from 4-Bromo-2-methylbenzo[d]thiazole have been shown to exhibit cytotoxic effects against various cancer cell lines.
Mechanism of Action
The anticancer activity of benzothiazole derivatives is often attributed to their ability to interfere with critical cellular processes. Studies have shown that these compounds can induce apoptosis (programmed cell death) and modulate key signaling pathways involved in cell proliferation and survival.[4]
Caption: Potential signaling pathways modulated by benzothiazole derivatives.[4]
Workflow for Anticancer Activity Screening
A systematic workflow is essential for evaluating the anticancer potential of newly synthesized derivatives of 4-Bromo-2-methylbenzo[d]thiazole.
Caption: A typical workflow for in vitro anticancer activity screening.[5]
Safety and Handling
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Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[6]
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Precautionary Statements:
First Aid Measures:
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Inhalation: Move the person to fresh air.
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Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.
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Eye Contact: Rinse cautiously with water for several minutes.
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Ingestion: Rinse mouth with water. Do not induce vomiting.
Always consult the most up-to-date safety information and work in a properly equipped laboratory with appropriate personal protective equipment.
Conclusion
4-Bromo-2-methylbenzo[d]thiazole is a compound of significant interest to the scientific community, particularly those engaged in drug discovery. Its versatile chemistry, especially its utility in Suzuki-Miyaura cross-coupling reactions, allows for the creation of diverse molecular architectures. The demonstrated anticancer potential of its derivatives underscores its importance as a scaffold for the development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, key reactions, and biological applications, offering a solid foundation for researchers to explore the full potential of this valuable chemical entity.
References
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS One. 2017;12(12):e0189532. Available at: [Link]
-
Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. HPU2 Journal of Science. 2022;1(1):80-87. Available at: [Link]
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Curr Issues Mol Biol. 2023;45(9):7228-7246. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
